Kinase Selectivity Profile: BI-69A11 Demonstrates >43-Fold Selectivity Window for Akt1 over Off-Target Kinases
BI-69A11 demonstrates a marked selectivity window in kinase inhibition profiling that differentiates it from broader-spectrum AKT inhibitors and pan-kinase screening hits. The compound inhibits Akt1 with an IC50 of 2.3 μM while displaying no measurable activity (IC50 >100 μM) against a panel of off-target kinases including Abl1, p38α, JNK, and PI3K . This selectivity profile yields a >43-fold discrimination between target and off-target inhibition. In contrast, many in-class AKT inhibitors (e.g., GSK690693, MK-2206) exhibit varying degrees of off-target activity against AGC family kinases or other signaling nodes [1].
| Evidence Dimension | Kinase inhibition selectivity (IC50 ratio: off-target / target) |
|---|---|
| Target Compound Data | Akt1 IC50 = 2.3 μM; Abl1 IC50 >100 μM; p38α IC50 >100 μM; JNK IC50 >100 μM; PI3K IC50 >100 μM |
| Comparator Or Baseline | Class-typical AKT inhibitors: variable off-target activity across AGC kinase family; generic quinoline-chalcone hybrids: limited published selectivity profiling |
| Quantified Difference | >43-fold selectivity window for Akt1 over tested off-target kinases (100 μM / 2.3 μM = 43.5-fold) |
| Conditions | In vitro kinase activity assays using recombinant Akt1 and off-target kinase panels (ATP-competitive format) |
Why This Matters
A >43-fold selectivity window reduces the risk of confounding off-target effects in cellular and in vivo experiments, enabling cleaner interpretation of AKT pathway-specific pharmacology.
- [1] Noguchi K, Kokubu Y, Seki T, Kawahara K, Kido H. GSK690693, an Akt inhibitor, induces apoptosis in human non-small cell lung cancer cells via mechanisms distinct from inhibition of Akt activity. J Pharmacol Sci. 2015;127(3):295-304. View Source
